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Introduction

Viral vectors are indispensable tools in gene therapy and vaccine development, serving as
efficient vehicles for delivering genetic material into target cells. To ensure the safety, efficacy,
and consistency of these advanced therapeutic medicinal products (ATMPS), rigorous
analytical testing is paramount. Regulatory agencies such as the U.S. Food and Drug
Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive
characterization of viral vector products.[1][2][3][4] This document provides detailed application
notes and protocols for the essential analytical testing of viral vectors, with a focus on Adeno-
Associated Virus (AAV) and Lentivirus (LV), the two most commonly used vectors in clinical
applications.[5][6][7][8][9]

The critical quality attributes (CQAS) of a viral vector product that must be thoroughly evaluated
include its identity, purity, potency, safety, and stability.[7][10] These attributes are assessed
using a suite of orthogonal analytical methods to provide a comprehensive understanding of
the product's characteristics.[7][11]

l. Identity Testing

Identity testing confirms that the viral vector product contains the correct genetic material and
capsid proteins as intended.
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A. Vector Genome Sequencing

Application Note: Sanger sequencing is a fundamental method to verify the sequence of the
transgene cassette, including the promoter, gene of interest (GOI), and polyadenylation signal,
within the plasmid used for vector production and in the final vector product.[12][13] This
ensures the genetic payload is correct and free from mutations that could affect its function or
safety.[12] The inverted terminal repeats (ITRs) of AAV vectors, which are crucial for genome
replication and packaging, are notoriously difficult to sequence due to their high GC content
and secondary structure.[12] Specialized protocols are often required for ITR sequencing.[12]

Experimental Protocol: Sanger Sequencing of the Vector Genome
e Sample Preparation:

o For plasmid DNA, isolate the plasmid from the bacterial culture using a commercial
plasmid purification kit.

o For viral vector DNA, extract the viral genome from the purified vector preparation. This
may involve a DNase treatment to remove contaminating unpackaged DNA, followed by
capsid lysis using a proteinase K digestion.[14]

o PCR Amplification:

o Design primers flanking the transgene cassette and the ITRs. For ITRs, M13-tailed
primers can be used to facilitate sequencing.[12]

o Perform PCR to amplify the target regions.
e PCR Product Cleanup:

o Remove excess primers and dNTPs from the PCR product using an enzymatic cleanup
reagent (e.g., ExXoSAP-IT™).[12]

e Cycle Sequencing:

o Perform cycle sequencing using a BigDye™ Terminator kit, which includes fluorescently
labeled dideoxynucleotide triphosphates (ddNTPs).[12]
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e Sequencing Cleanup:
o Purify the cycle sequencing product to remove unincorporated dyes.[12]
o Capillary Electrophoresis:

o Separate the DNA fragments by size using a capillary electrophoresis-based genetic
analyzer.[13]

o Data Analysis:

o Analyze the resulting chromatograms and compare the sequence to the expected
reference sequence.[13]

B. Capsid Protein Identification

Application Note: The identity of the viral capsid proteins is confirmed to ensure the correct
serotype is present, which dictates the vector's tropism. This is typically achieved using
immunoassays or mass spectrometry.

Experimental Protocol: Capsid Protein Analysis by SDS-PAGE and Western Blot
e Sample Preparation:

o Mix the viral vector sample with a loading buffer containing SDS and a reducing agent
(e.g., B-mercaptoethanol).

o Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.[15]
o SDS-PAGE:
o Load the denatured samples onto a polyacrylamide gel.

o Run the gel to separate the proteins based on their molecular weight. AAV capsids are
composed of three viral proteins: VP1, VP2, and VP3, with approximate molecular weights
of 87, 73, and 62 kDa, respectively.[16][17]

o Protein Staining or Western Blotting:
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o Staining: Stain the gel with Coomassie Blue or a silver stain to visualize the protein bands.

o Western Blot: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate with a primary antibody specific to the viral capsid proteins (e.g., an antibody
that recognizes a common epitope on all three VP proteins).[15][18]

Wash the membrane and incubate with a labeled secondary antibody (e.g., HRP-
conjugated).

Detect the signal using a suitable substrate.

Il. Purity Assessment

Purity assays are crucial for identifying and quantifying product- and process-related impurities
that can impact the safety and efficacy of the viral vector.[19]

A. Empty and Full Capsid Analysis

Application Note: A significant challenge in AAV manufacturing is the co-production of empty
capsids, which lack the therapeutic genome.[19][20][21] These empty capsids are considered a
product-related impurity as they can contribute to the total viral particle dose without providing
a therapeutic benefit and may increase the risk of an immune response.[19][20] Therefore, the
ratio of full (genome-containing) to empty capsids is a critical quality attribute.[2][20] Several
methods are used to determine this ratio, with Analytical Ultracentrifugation (AUC) being
considered the gold standard.[2][20] Anion-exchange high-performance liquid chromatography
(AEX-HPLC) is another widely used method.[10][22]

Experimental Protocol: Empty/Full Capsid Ratio by Anion-Exchange HPLC (AEX-HPLC)
e Instrumentation and Column:
o An HPLC system with UV and fluorescence detectors.[7][22]

o A strong anion-exchange column (e.g., Agilent Bio SAX).[23]
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» Mobile Phases:

o Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCI, pH 8.5).

o Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCI, 1 M NaCl, pH 8.5).
o Chromatographic Conditions:

o Inject the AAV sample onto the column.

o Elute the capsids using a salt gradient. Empty and full capsids will separate based on their
charge differences, with full capsids (containing negatively charged DNA) eluting at a
higher salt concentration.[7][10]

o Monitor the elution profile at 260 nm (for DNA) and 280 nm (for protein).
e Data Analysis:
o Integrate the peak areas for the empty and full capsids.

o Calculate the percentage of full capsids based on the ratio of the peak areas. The
A260/A280 ratio can also be used to confirm the identity of the peaks, as full capsids will
have a higher A260/A280 ratio than empty capsids.[22]

Experimental Protocol: Empty/Full Capsid Ratio by Analytical Ultracentrifugation (AUC)
e Sample Preparation:

o A minimum sample volume of 400-500 pL at a concentration of approximately 1x10712 to
4x10712 viral particles/mL is typically required.[20]

o Areference buffer identical to the sample buffer must be provided.[20]
e Instrumentation and Run Conditions:

o Perform sedimentation velocity (SV) analysis in an analytical ultracentrifuge.
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o Monitor the sedimentation of the particles over time by measuring absorbance at 230 nm
or 260 nm.[20]

o Data Analysis:
o Analyze the boundary data using modeling software (e.g., SEDFIT).

o The analysis will generate a sedimentation coefficient distribution plot, where empty,
partially filled, and full capsids are resolved as distinct peaks due to their different masses.
[20][21]

o The relative abundance of each species is determined from the integrated area of each
peak.[20]

B. Process-Related Impurities

Application Note: Process-related impurities are derived from the manufacturing process and
include host cell proteins (HCPs), residual host cell DNA, and reagents used during production.
These impurities must be reduced to acceptable levels to ensure product safety.

Experimental Protocol: Host Cell Protein (HCP) Quantification by ELISA

o Kit Selection:

o Use a commercially available ELISA kit specific for the host cell line used for production
(e.g., HEK293).[24]

o Assay Procedure:
o Prepare a standard curve using the provided HCP standards.

o Add samples and standards to the wells of a microplate pre-coated with anti-HCP
antibodies.[4][25]

o Incubate to allow HCPs to bind to the capture antibodies.

o Wash the plate to remove unbound material.
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[e]

Add a secondary, enzyme-conjugated anti-HCP antibody.[4][25]

o

Incubate and wash the plate.

[¢]

Add a substrate that will be converted by the enzyme to produce a colored product.[4][25]

[e]

Stop the reaction and measure the absorbance at the appropriate wavelength.

o Data Analysis:

o Generate a standard curve by plotting the absorbance versus the concentration of the
standards.

o Determine the concentration of HCPs in the samples by interpolating their absorbance
values from the standard curve.

Experimental Protocol: Residual Host Cell DNA Quantification by gPCR
o DNA Extraction:

o Extract DNA from the viral vector sample. This step is crucial to remove PCR inhibitors.[9]
¢ gPCR Assay:

o Use a qPCR assay targeting a multi-copy gene specific to the host cell line (e.g., 18S
rRNA or Alu sequences for human cell lines).[26]

o Prepare a standard curve using genomic DNA from the host cell line.
o Perform the gPCR reaction with the extracted DNA from the samples and the standards.
e Data Analysis:

o Generate a standard curve by plotting the cycle threshold (Ct) values against the log of the
DNA concentration of the standards.

o Determine the amount of residual host cell DNA in the samples by comparing their Ct
values to the standard curve. The results are typically reported as pg of DNA per dose or
per 109 vector genomes.[26]
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lll. Titer and Potency Determination

Titer and potency are critical measures of the quantity and biological activity of the viral vector
product, respectively.

A. Vector Genome Titer

Application Note: The vector genome (VG) titer refers to the number of viral particles containing
the vector genome. It is a key measure of product quantity and is used for dosing in preclinical
and clinical studies.[10] Droplet digital PCR (ddPCR) is increasingly preferred over quantitative
PCR (gPCR) for VG titration due to its higher precision and accuracy, as it provides an absolute
quantification without the need for a standard curve.[5][14]

Experimental Protocol: AAV Vector Genome Titer by ddPCR
e Sample Preparation:

o Treat the AAV sample with DNase | to digest any unpackaged plasmid or host cell DNA.
[14][27]

o Inactivate the DNase and lyse the viral capsids to release the vector genomes.[14]
o Perform a serial dilution of the lysed sample.[27]
o Droplet Generation:

o Prepare the ddPCR reaction mix containing the diluted sample, primers and a fluorescent
probe targeting the vector genome (e.g., targeting the ITRs or the transgene), and a
ddPCR supermix.[27]

o Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet
generator.

o PCR Amplification:
o Perform PCR on the droplets in a thermal cycler.

» Droplet Reading:
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o Read the droplets in a droplet reader, which counts the number of positive (fluorescent)
and negative droplets in each sample.

o Data Analysis:

o The software calculates the concentration of the target DNA in the sample based on
Poisson statistics.

o Calculate the vector genome titer (VG/mL) by accounting for the dilution factor.[27]

B. Infectious Titer and Potency

Application Note: Potency is a measure of the biological activity of the viral vector and is a
critical quality attribute that reflects the product's ability to elicit the intended therapeutic effect.
[20] For viral vectors, potency is often a multi-faceted attribute that includes transduction
efficiency, transgene expression, and the functional activity of the expressed protein.[20][28]
Cell-based potency assays are a regulatory requirement and should be quantitative and reflect
the vector's mechanism of action (MOA).[29][30]

Experimental Protocol: In Vitro Potency Assay for an AAV Vector Expressing a Fluorescent
Protein

e Cell Culture and Transduction:
o Seed a permissive cell line in a multi-well plate.
o Prepare serial dilutions of the AAV vector and a reference standard.

o Infect the cells with the AAV dilutions and incubate for a period sufficient to allow for
transgene expression (e.g., 48-72 hours).

e Analysis of Transgene Expression:

o For vectors expressing a fluorescent protein (e.g., GFP), transgene expression can be
guantified by flow cytometry or fluorescence microscopy.[31]

o Flow Cytometry:
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» Harvest the cells and analyze them on a flow cytometer to determine the percentage of
fluorescently positive cells and the mean fluorescence intensity.[28][31][32]

o Data Analysis:

o Generate a dose-response curve by plotting the percentage of positive cells or mean
fluorescence intensity against the vector dose.

o Compare the dose-response curve of the test sample to that of the reference standard to
determine the relative potency.

IV. Safety Testing

Safety testing is performed to ensure the absence of contaminating viruses and replication-
competent viruses.

A. Replication-Competent Virus (RCV) Assay

Application Note: For viral vectors that are designed to be replication-incompetent, it is crucial
to test for the presence of replication-competent viruses (RCVs), which could arise from
recombination events during vector production.[6]

Experimental Protocol: Replication-Competent Lentivirus (RCL) Assay
e Co-culture:
o Infect a permissive cell line with a high dose of the lentiviral vector.

o Co-culture the infected cells for several passages to allow for the amplification of any
potential RCLs.

e Detection of RCL:
o Monitor the culture for cytopathic effects (CPE).

o At the end of the co-culture period, test the culture supernatant for the presence of viral
proteins (e.g., p24) by ELISA or for viral RNA by RT-gPCR.
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Quantitative Data Summary

The following tables summarize typical quantitative data and acceptance criteria for key

analytical tests for AAV and lentiviral vectors. These values can vary depending on the specific

product, manufacturing process, and intended clinical application.

Table 1: Adeno-Associated Virus (AAV) Analytical Testing

_ Parameter Typical Acceptance
Analytical Test Method L
Measured Criteria/Range
] Vector Genomes/mL 1x10M2to5x 1073
Vector Genome Titer ddPCR, gPCR

(VG/mL)

VG/mL

Empty/Full Capsid

AUC, AEX-HPLC

Percentage of Full

>10% (can be

Ratio Capsids product-specific)
Purity SDS-PAGE VP1, VP2, VP3 Ratio ~1:1:10
Residual Host Cell pg DNA/dose or pg
gPCR <10 ng/dose
DNA DNA/10M"9 VG
Product-specific,
Host Cell Proteins ELISA ng HCP/dose typically in the low ng

range

In Vitro Potency

Cell-based assay

Relative potency to a

reference standard

50-150% of the

reference standard

Table 2: Lentiviral Vector (LV) Analytical Testing
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_ Parameter Typical Acceptance
Analytical Test Method o
Measured Criteria/Range
Product-specific,
Physical Titer p24 ELISA ng/mL of p24 antigen correlates with
functional titer
] ] ] Transducing Units/mL 1x10"6to 1x 1079
Functional Titer Transduction assay

(TU/mL)

TU/mL

Residual Host Cell

PCR DNA/dose < 10 ng/dose
DNA q Pg 9
Host Cell Proteins ELISA ng HCP/dose Product-specific
Replication-

Competent Lentivirus Co-culture assay
(RCL)

Presence/Absence of
RCL

Not detected
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Caption: General workflow for viral vector manufacturing and quality control testing.
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Caption: Experimental workflow for AAV vector genome titer determination by ddPCR.
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Caption: Workflow for AAV empty vs. full capsid analysis by AEX-HPLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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